molecular formula C5H8OS B8032344 3,6-dihydro-2H-thiopyran-4-ol

3,6-dihydro-2H-thiopyran-4-ol

Cat. No.: B8032344
M. Wt: 116.18 g/mol
InChI Key: SIRNYXNYIOMGJY-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-thiopyran-4-ol is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-thiopyran-4-ol typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of dimethyl 3,3’-thiobispropanoate using sodium methoxide in tetrahydrofuran (THF) solution, followed by decarboxylation in refluxing 10% aqueous sulfuric acid . Another approach involves the reaction of tetrahydro-4H-thiopyran-4-one with trimethylsilyl chloride and triethylamine in chloroform to yield the corresponding trimethylsilyl enol ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-Dihydro-2H-thiopyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-thiopyran-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom in the ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro-2H-thiopyran-4-ol is unique due to the presence of a hydroxyl group, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

3,6-dihydro-2H-thiopyran-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1,6H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRNYXNYIOMGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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